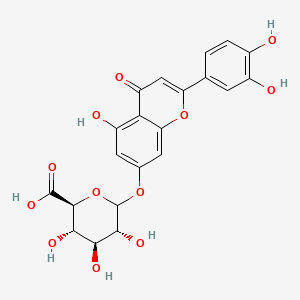
Luteolin-7-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteolin-7-glucuronide is a natural product found in Tanacetum parthenium, Galeopsis segetum, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory Effects
Mechanism of Action
Luteolin-7-glucuronide exhibits significant anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome pathway. A study demonstrated that aerosol inhalation of L7Gn significantly reduced pulmonary injury in a rat model of acute lung injury (ALI) induced by lipopolysaccharide (LPS) exposure. The results indicated that L7Gn inhibited inflammatory cell infiltration and enhanced lung function by downregulating key components of the NLRP3 inflammasome, including IL-1β and IL-18 .
Case Study: Aerosol Inhalation
In an experimental setup, L7Gn was administered via aerosol to rats with LPS-induced ALI. The study utilized various methodologies such as ELISA and Western blotting to assess inflammatory markers. The findings indicated a marked reduction in inflammatory mediators, suggesting that L7Gn could serve as a potential therapeutic agent for respiratory inflammation .
Neuroprotective Effects
Impact on Depression and Stress
Recent research highlighted the potential of L7Gn in improving depression-like behaviors and stress coping mechanisms. In a study involving sleep deprivation-induced stress in rats, treatment with L7Gn resulted in significant improvements in behavioral tests such as the tail suspension test and forced swimming test. Furthermore, L7Gn treatment led to increased phosphorylation of tropomyosin-related kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), which are critical components of the brain-derived neurotrophic factor (BDNF) signaling pathway .
Data Summary: Behavioral Improvements
| Treatment | Test Used | Results |
|---|---|---|
| L7Gn | Tail Suspension Test | Reduced immobility time |
| L7Gn | Forced Swimming Test | Increased swimming time |
Cholesterol-Lowering Effects
Research Findings
this compound has been investigated for its cholesterol-lowering effects, particularly in extracts from Perilla frutescens. A study quantified the levels of this compound in various leaf extracts and assessed its impact on total cholesterol levels in HepG2 cells. The results indicated that higher concentrations of L7Gn correlated with significant reductions in cholesterol levels, suggesting its potential role as a natural hypolipidemic agent .
Data Summary: Cholesterol Assay Results
| Extract Source | Concentration (mg/mL) | Total Cholesterol Reduction (%) |
|---|---|---|
| Perilla frutescens | 0.5 | 15 |
| Perilla frutescens | 1.0 | 25 |
| Perilla frutescens | 2.0 | 35 |
Properties
Molecular Formula |
C21H18O12 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
InChI Key |
VSUOKLTVXQRUSG-DAZJWRSOSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Synonyms |
luteolin-7-glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















